3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile
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Description
3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.316. The purity is usually 95%.
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Scientific Research Applications
Photoreactivity and Cycloaddition
Research has shown that the photochemical reaction of α-naphthonitrile with furan can afford a (4 + 4) cycloadduct, suggesting exciplex intermediacy on kinetic and spectroscopic grounds. This indicates the compound's potential in photochemical applications and synthetic chemistry, particularly in the construction of complex cyclic structures through photoreactivity and cycloaddition reactions (PacChyongjin, SugiokaTaizo, & SakuraiHiroshi, 1972).
Electrochemical Properties
Another study explored the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigated the electrochromic properties of their homopolymers and copolymers. This research highlights the compound's relevance in developing materials with distinct electrochromic properties, potentially useful in electronic display technologies (Ufuk Abaci, Asli Ustalar, M. Yılmaz, & H. Guney, 2016).
Synthetic Methodologies
The compound's derivatives have also been synthesized through various methodologies, including direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, leading to furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters. These methods provide valuable insights into the synthesis of furan-containing compounds, which are significant in organic synthesis and pharmaceutical research (B. Gabriele, R. Mancuso, V. Maltese, L. Veltri, & G. Salerno, 2012).
Properties
IUPAC Name |
3-(furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-12(9-17)14(13-3-2-8-20-13)16-15(18-10)11-4-6-19(16)7-5-11/h2-3,8,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMBWFFYVCVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3CCN2CC3)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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